5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one
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Overview
Description
5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features both a pyrazole and a pyrrolidinone moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the amino group on the pyrazole ring and the pyrrolidinone structure provides unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one typically involves the formation of the pyrazole ring followed by its attachment to the pyrrolidinone moiety. One common method involves the reaction of 3-amino-4-methyl-1H-pyrazole with a suitable pyrrolidinone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and pyrrolidinone-containing molecules. Examples include:
- 3-Amino-5-methyl-1H-pyrazole
- 5-Methyl-3-phenyl-1H-pyrazole
- Pyrrolidin-2-one derivatives .
Uniqueness
What sets 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one apart is its unique combination of the pyrazole and pyrrolidinone moieties, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-[(3-amino-4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H14N4O/c1-6-4-13(12-9(6)10)5-7-2-3-8(14)11-7/h4,7H,2-3,5H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
DVFXVWIGKVLRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2CCC(=O)N2 |
Origin of Product |
United States |
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